Albendazole sulfone

Overview

Description

Albendazole sulfone is a metabolite of albendazole, a benzimidazole derivative widely used as an anthelmintic agent. This compound is formed through the oxidation of albendazole sulfoxide and is known for its role in the pharmacokinetics and pharmacodynamics of albendazole. It is used in the treatment of various parasitic infections, including those caused by helminths.

Mechanism of Action

Target of Action

Albendazole sulfone primarily targets the endosymbiotic bacteria Wolbachia . Wolbachia are carried by filarial nematodes, which give rise to neglected diseases like African river blindness and lymphatic filariasis .

Mode of Action

This compound interacts with its target, Wolbachia, by disrupting its growth . This disruption is achieved through the compound’s ability to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This leads to degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production, and ultimately leading to the immobilization and death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly process within the cells of the worm . By binding to the colchicine-sensitive site of tubulin, this compound inhibits the polymerization of tubulin into microtubules . This disruption affects the energy production of the worm, leading to its immobilization and death .

Pharmacokinetics

The pharmacokinetics of this compound involves its transformation from the parent drug, Albendazole . The parent drug is extensively metabolized, and the parent drug is short-lived, with metabolic products predominating in systemic circulation . .

Result of Action

The action of this compound results in the reduction of intracellular Wolbachia titer both in Drosophila melanogaster and Brugia malayi . This reduction in Wolbachia density leads to the disruption of Wolbachia growth, which is indicative of binary fission defects . This suggests that the efficacy of Albendazole in treating filarial nematode-based diseases is attributable to dual targeting of nematode microtubules and their Wolbachia endosymbionts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of Albendazole-contaminated fecal material as manures in agricultural settings constitutes their main route of environmental dispersal . Once in soils, these compounds induce toxic effects to soil fauna and soil microbiota Therefore, it is necessary to identify mitigation strategies to restrict the environmental dispersal of this compound

Biochemical Analysis

Biochemical Properties

Albendazole sulfone interacts with various biomolecules in the body. It is known to reduce intracellular Wolbachia titer, a type of bacteria, in both Drosophila melanogaster and Brugia malayi . This suggests that this compound may interact with enzymes and proteins involved in bacterial growth and replication.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. Specifically, it reduces the titer of Wolbachia within cells . Wolbachia is a genus of bacteria that lives inside the cells of their hosts, including a wide variety of insects and nematodes. By reducing the titer of these bacteria, this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it does not disrupt microtubule organization, suggesting that it reduces bacterial titer through direct targeting of Wolbachia . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving hookworm-infected adolescents, the half-life of this compound was found to be approximately 1.5 hours, with the maximum concentration reached after about 2 hours .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, in goats, dose-dependent plasma dispositions of this compound were observed following subcutaneous administration at increased doses .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is produced through the hepatic transformation of Albendazole to Albendazole sulfoxide, which is then further metabolized to this compound .

Transport and Distribution

This compound is widely distributed throughout the body. It has been detected in urine, bile, liver, cyst wall, cyst fluid, and cerebral spinal fluid (CSF) . This suggests that it interacts with various transporters or binding proteins and can localize or accumulate in specific areas.

Subcellular Localization

Given its ability to reduce intracellular Wolbachia titer, it is likely that it is able to penetrate cellular membranes and exert its effects within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Albendazole sulfone can be synthesized from albendazole through an oxidation process. One common method involves using hydrogen peroxide as an oxidant in the presence of glacial acetic acid as a reaction medium. The reaction is typically carried out at room temperature, and the product is purified through recrystallization to achieve high purity .

Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of hydrogen peroxide and glacial acetic acid remains common, and the product is often purified through column chromatography or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Albendazole sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound into other metabolites.

Reduction: Reduction reactions can revert this compound back to albendazole sulfoxide.

Substitution: Substitution reactions can modify the sulfone group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, glacial acetic acid.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Further oxidized metabolites.

Reduction: Albendazole sulfoxide.

Substitution: Derivatives with modified sulfone groups.

Scientific Research Applications

Albendazole sulfone has several scientific research applications:

Chemistry: Used as a reference compound in the study of albendazole metabolism and residue detection.

Biology: Investigated for its effects on parasitic organisms and its role in the life cycle of helminths.

Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of parasitic infections.

Industry: Utilized in the development of new anthelmintic drugs and formulations

Comparison with Similar Compounds

Albendazole: The parent compound, used as a broad-spectrum anthelmintic.

Albendazole sulfoxide: The primary metabolite of albendazole, also active against parasites.

Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.

Uniqueness: Albendazole sulfone is unique in its specific role as a metabolite of albendazole, contributing to the overall efficacy of the drug. Its ability to target both the parasite and its endosymbionts makes it a valuable compound in the treatment of parasitic infections .

Properties

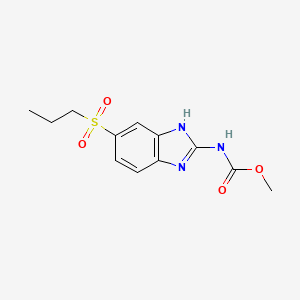

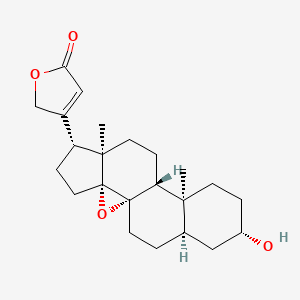

IUPAC Name |

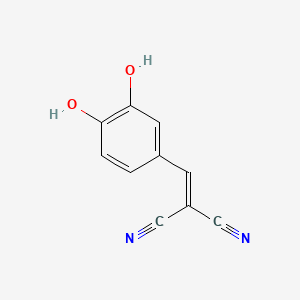

methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSJYOLYMZNKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226167 | |

| Record name | Albendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75184-71-3 | |

| Record name | Albendazole sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75184-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075184713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75184-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIC88380G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Albendazole Sulfone itself exhibits limited antiparasitic activity [, , ], its precursor, Albendazole Sulfoxide, is considered the primary active metabolite. Benzimidazoles, like ABZ and its metabolites, primarily work by binding to parasite β-tubulin, disrupting microtubule polymerization. This disruption inhibits crucial cellular processes like nutrient uptake, transport, and cell division, ultimately leading to parasite death [, ].

A: Research suggests that this compound can directly target Wolbachia endosymbionts within filarial nematodes []. It appears to induce elongation of Wolbachia cells, suggesting interference with their binary fission process. Interestingly, this effect is independent of microtubule disruption, implying a distinct mechanism of action against Wolbachia [].

ANone: The molecular formula of this compound is C12H15N3O4S, and its molecular weight is 313.34 g/mol.

A: While the provided research papers focus on analytical techniques like HPLC and LC-MS/MS for identification and quantification [, , , , , , , , , ], detailed spectroscopic data like NMR or IR is not included in the provided text.

A: Studies investigating the photodegradation of ABZ and its metabolites in water revealed that this compound undergoes degradation under natural sunlight [, ]. The rate of degradation is influenced by pH, with varying half-lives observed at different pH values [, ].

ANone: The provided research focuses on the pharmacological aspects of this compound. There is no information available regarding any catalytic properties or applications of this compound.

ANone: The provided research primarily utilizes experimental approaches. No information regarding computational modeling or QSAR studies for this compound is available.

A: The oxidation state of sulfur significantly impacts the biological activity of ABZ metabolites. Albendazole Sulfoxide, with a sulfoxide group, exhibits the highest antiparasitic activity. This compound, with a sulfone group, shows significantly reduced activity against most parasites, except for a potential direct effect on Wolbachia [, , , ].

A: Research highlights the use of nanocrystal suspensions as a promising approach to improve the solubility and oral bioavailability of Albendazole []. This technique could potentially be applied to this compound as well.

ANone: The provided research primarily focuses on scientific aspects and does not delve into specific SHE regulations.

A: Albendazole undergoes rapid and extensive metabolism, primarily in the liver, to form its active metabolite, Albendazole Sulfoxide, and the inactive metabolite, this compound [, , ]. This metabolic pathway is consistent across various species, including humans, sheep, goats, cattle, and fish, although specific metabolic rates and metabolite ratios may differ [, , ].

A: this compound is primarily eliminated through urine, although a small portion may undergo further metabolism [, ]. Studies in patients with neurocysticercosis demonstrated that this compound exhibits a lower renal clearance compared to Albendazole Sulfoxide enantiomers [].

A: Yes, co-administration with certain drugs can significantly alter the pharmacokinetics of ABZ and its metabolites. For instance, concurrent use of Praziquantel notably increases the plasma concentrations of both Albendazole Sulfoxide enantiomers and this compound []. Similarly, antiepileptic drugs like phenytoin, carbamazepine, and phenobarbital induce the oxidative metabolism of ABZ, leading to a substantial reduction in plasma levels of the active Albendazole Sulfoxide metabolite [].

A: In vitro studies using Echinococcus multilocularis metacestodes revealed that Albendazole Sulfoxide and this compound exert similar effects on parasite ultrastructure and metabolite profiles in vesicle fluids, suggesting comparable in vitro efficacy against this parasite [].

A: In vivo studies in rats infected with Nippostrongylus braziliensis demonstrated that Albendazole Sulfoxide exhibits comparable anthelmintic activity to Albendazole, while this compound shows no activity against this parasite [].

A: Interestingly, research suggests that Albendazole itself exhibits higher cytotoxicity compared to its metabolites, Albendazole Sulfoxide and this compound []. This finding indicates that ABZ metabolism might serve as a detoxification pathway, with metabolites posing lower toxicological risks to mammalian cells [].

ANone: The provided research papers primarily focus on specific aspects of Albendazole and its metabolites, such as analytical methods for detection, pharmacokinetic interactions, and in vitro efficacy. They do not provide comprehensive information on these other topics.

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, including UV absorbance, fluorescence detection, and tandem mass spectrometry (MS/MS), are widely used for quantifying Albendazole, Albendazole Sulfoxide, and this compound in biological matrices like plasma, blood, urine, and tissues [, , , , , , , , , ]. These methods offer high sensitivity and selectivity for accurate measurement of these compounds in complex biological samples.

A: Besides HPLC-based methods, capillary electrophoresis (CE) has also been explored for the analysis of ABZ metabolites, particularly for enantioselective separation of Albendazole Sulfoxide enantiomers in plasma and cerebrospinal fluid [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate](/img/structure/B1665613.png)

![2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride](/img/structure/B1665614.png)

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)

![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)

![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate](/img/structure/B1665631.png)